molecular formula C17H18ClN3O2 B268879 N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Cat. No. B268879
M. Wt: 331.8 g/mol
InChI Key: DWBDWSWBLJKIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

CB-839 works by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it provides the carbon and nitrogen needed for the synthesis of nucleotides, amino acids, and other biomolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of this critical nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CB-839 has been shown to have other biochemical and physiological effects. For example, CB-839 has been shown to reduce inflammation and oxidative stress in preclinical models of Alzheimer's disease and traumatic brain injury. CB-839 has also been shown to improve glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-839 for lab experiments is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not inhibit other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. However, CB-839 has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of CB-839. One area of research is the development of more potent and selective glutaminase inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from CB-839 treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of CB-839 in various types of cancer, as well as other diseases where glutamine metabolism plays a critical role.

Synthesis Methods

The synthesis of CB-839 involves several steps, starting with the reaction of 3-chloroaniline with phosgene to form 3-chloroisocyanato benzene. This intermediate is then reacted with 4-aminophenylbutyric acid to form the desired product, CB-839.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models of various types of cancer, including renal cell carcinoma, pancreatic cancer, and non-small cell lung cancer. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

Product Name

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-4-16(22)19-13-7-9-14(10-8-13)20-17(23)21-15-6-3-5-12(18)11-15/h3,5-11H,2,4H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

DWBDWSWBLJKIJG-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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